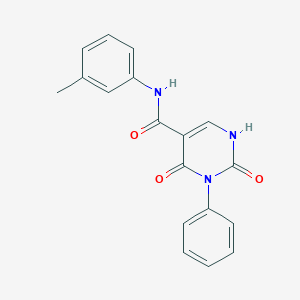![molecular formula C21H16N4O6 B11292059 6-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11292059.png)
6-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with 2,4-dimethoxyphenyl and 4-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,4-dimethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the 4-nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
6-(2,4-dimethoxyphenyl)-3-(4-aminophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
6-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
6-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to the presence of both 2,4-dimethoxyphenyl and 4-nitrophenyl groups, which confer specific chemical and biological properties. The nitro group, in particular, can undergo various chemical transformations, making this compound versatile for different applications.
Properties
Molecular Formula |
C21H16N4O6 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C21H16N4O6/c1-30-13-7-8-14(17(9-13)31-2)16-10-15(21(26)27)18-19(23-24-20(18)22-16)11-3-5-12(6-4-11)25(28)29/h3-10H,1-2H3,(H,26,27)(H,22,23,24) |
InChI Key |
VXPZGOXDXRIFCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11291983.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B11291990.png)
![2-[3-(2-Phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11291991.png)
![N-(2-ethoxyphenyl)-2-[1-(2-furylcarbonyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B11291993.png)


![N-[2-(methylsulfanyl)phenyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11292019.png)
![N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11292020.png)
![3-{[1-Benzyl-2-(thiophen-2-YL)-1H-indol-3-YL]methyl}-1-(2-methoxyphenyl)urea](/img/structure/B11292028.png)
![2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11292029.png)
![N-(3-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11292035.png)
![Methyl 4-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate](/img/structure/B11292040.png)
![4-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11292046.png)
![Ethyl 4-({[5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate](/img/structure/B11292051.png)
